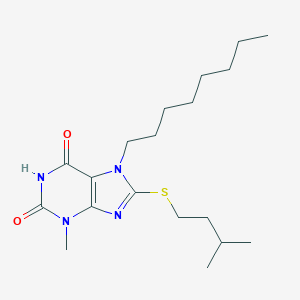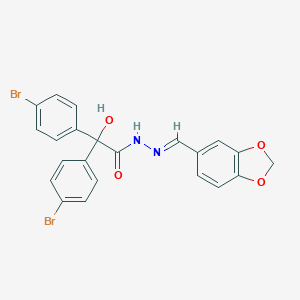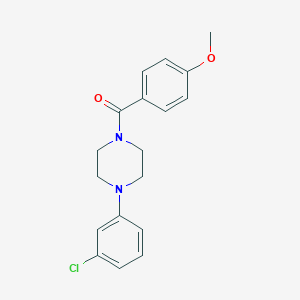
8-(isopentylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(isopentylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes an isopentylsulfanyl group, a methyl group, and an octyl group attached to a purine core. Purines are essential components in many biological processes, making this compound of significant interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(isopentylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with isopentylsulfanyl and octyl groups under controlled conditions. The reaction conditions often involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the purine core, followed by the addition of the alkylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. Solvent extraction and chromatographic techniques are commonly employed for the purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
8-(isopentylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the isopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the purine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
8-(isopentylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.
Biology: The compound is used in studies related to enzyme inhibition and nucleotide analogs, providing insights into cellular processes and potential therapeutic targets.
Industry: The compound’s unique structure makes it valuable in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-(isopentylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the isopentylsulfanyl and octyl groups enhances its binding affinity and specificity, making it a potent inhibitor in certain biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 8-(isopentylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione include other purine derivatives with different substituents, such as:
- 8-(methylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
- 8-(ethylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
- 8-(propylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The isopentylsulfanyl group, in particular, provides unique steric and electronic effects that influence the compound’s reactivity and interactions with molecular targets.
Propiedades
IUPAC Name |
3-methyl-8-(3-methylbutylsulfanyl)-7-octylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O2S/c1-5-6-7-8-9-10-12-23-15-16(22(4)18(25)21-17(15)24)20-19(23)26-13-11-14(2)3/h14H,5-13H2,1-4H3,(H,21,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMVHOIAWTUAMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1SCCC(C)C)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(1-benzhydryl-1H-tetraazol-5-yl)(3,5-dichloro-2-methoxyphenyl)methyl]piperidine](/img/structure/B415568.png)

![2-chloro-N-{1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B415570.png)
![2-[2-(4-chlorophenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B415571.png)
![N-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-3-phenyl-2-propenehydrazonoyl bromide](/img/structure/B415573.png)
![4-chloro-N-{1-[(2,6-dimethylanilino)carbonyl]-4-methylcyclohexyl}-N-(2-furylmethyl)benzamide](/img/structure/B415574.png)
![2-[2-(4-Toluidinoacetyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B415575.png)

![(3,5-dichloro-2-methoxyphenyl)[1-(2,6-dimethylphenyl)-1H-tetraazol-5-yl]methyl(methyl)formamide](/img/structure/B415579.png)




![7,7-dimethyl-10-(4-methylphenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B415591.png)
